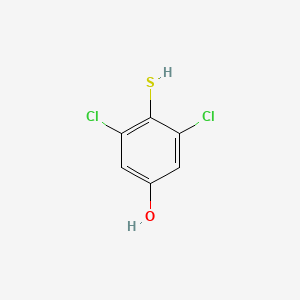

Tert-butyl 4-hydroxypyridin-2-ylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 4-hydroxypyridin-2-ylcarbamate, also known as BHQ, is a chemical compound commonly used in scientific research. BHQ is a fluorescent dye that is used as a probe for DNA detection, RNA detection, and protein analysis.

Applications De Recherche Scientifique

Synthesis and Scale-up Studies

Tert-butyl 4-hydroxypyridin-2-ylcarbamate has been explored in the synthesis of various pharmaceutical compounds. For instance, Li et al. (2012) described a scalable synthesis process for an intermediate used in manufacturing a lymphocyte function-associated antigen 1 inhibitor, which is related to Tert-butyl 4-hydroxypyridin-2-ylcarbamate (Li et al., 2012).

Structural Characterization

Aouine et al. (2016) conducted a study focusing on the structural characterization of a tert-butyl compound using 2D heteronuclear NMR experiments. This research provides insight into the molecular structure of tert-butyl derivatives, which is essential for understanding their chemical behavior and potential applications (Aouine et al., 2016).

Chemical Reactions and Derivatives

Research into the reactivity and synthesis of tert-butyl derivatives has been extensive. Padwa et al. (2003) discussed the preparation and Diels-Alder reaction of 2-Amido Substituted Furan, involving tert-butyl derivatives. This study provides insights into the chemical reactions that these compounds can undergo, which is critical for their application in synthetic chemistry (Padwa et al., 2003).

Photovoltaic Applications

In the field of renewable energy, Boschloo et al. (2006) explored the use of a tert-butyl derivative in dye-sensitized TiO2 solar cells, demonstrating its significant impact on the performance of these cells (Boschloo et al., 2006).

Analytical Chemistry

The tert-butyl group has been employed in analytical chemistry for structure elucidation and other purposes. For example, Tressler et al. (2014) synthesized specific tert-butyl hydroxyproline derivatives for sensitive application in 19F NMR, highlighting the tert-butyl group's utility in analytical techniques (Tressler et al., 2014).

Propriétés

IUPAC Name |

tert-butyl N-(4-oxo-1H-pyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-8-6-7(13)4-5-11-8/h4-6H,1-3H3,(H2,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEXGQQHRWHRRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=O)C=CN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2433818.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2433823.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2433826.png)

![(S)-5-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid](/img/structure/B2433827.png)

![[2-[(6-bromo-2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2433828.png)

![Ethyl 1-[4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carbonyl]piperidine-4-carboxylate](/img/structure/B2433831.png)

![4-Fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B2433836.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]but-2-enamide](/img/structure/B2433838.png)